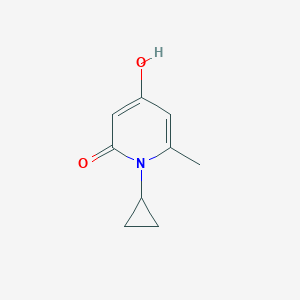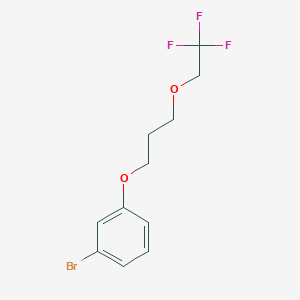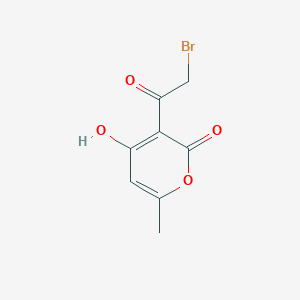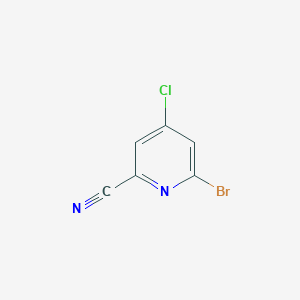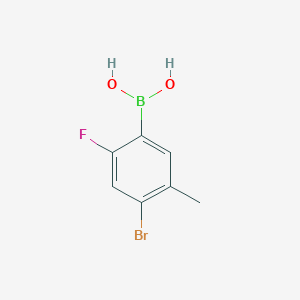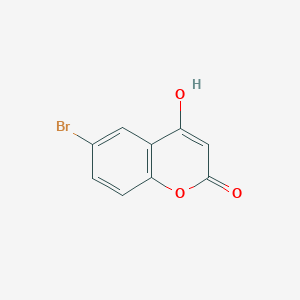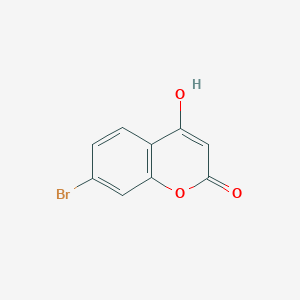
2-Methylpentane-3-sulfonamide
Overview
Description
2-Methylpentane-3-sulfonamide is an organic compound with the chemical formula C6H15NO2S. It has a molecular weight of 165.26 . It appears as an oil at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonamide functional group attached to a 2-methylpentane molecule . The IUPAC name is this compound .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties are not available.Scientific Research Applications
Broad-Spectrum Antibody Development : A study by Adrián et al. (2009) discusses the generation of antibodies for a wide range of sulfonamide antibiotic congeners. These antibodies are used to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. The study emphasizes the importance of these antibodies in detecting sulfonamide antibiotics, especially in the veterinary field.
Investigation of Environmental Contaminants : Research by Shoeib et al. (2005) examines the presence of perfluorinated sulfonamides in indoor and outdoor air, as well as in house dust. This study is significant in understanding the environmental occurrence and human exposure to these compounds.
Study of Firefighting Foam Surfactant : Moe et al. (2012) investigate the structure and transformation products of the firefighting foam surfactant Forafac®1157, which contains sulfonamide structures Moe et al., 2012. This is crucial for understanding the environmental impact and biodegradation of such substances.
Biotransformation in Wetland Plants : A study on the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) in wetland plants under various conditions highlights the interactions between microbial communities and N-EtFOSA Yin et al., 2018. This research offers insights into the environmental behavior of sulfonamides in wetlands.
Chemical Synthesis and Evaluation : The synthesis and evaluation of sulfonamide-containing compounds are explored for their potential in various applications, such as cyclooxygenase-2 inhibitors Penning et al., 1997. This is important for developing new pharmaceutical and chemical products.
Air Quality and Public Health : Research on the distribution of perfluoroalkyl sulfonamides in the atmosphere and their implications for air quality and public health is addressed in studies like those by Shoeib et al., 2004. This research is critical for understanding the environmental persistence and human exposure to these compounds.
Mechanism of Action
Target of Action
2-Methylpentane-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This results in a decrease in DNA synthesis, which inhibits bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts this pathway, leading to a decrease in the production of DNA and RNA in bacteria . This disruption can have downstream effects on other biochemical processes that rely on these nucleic acids.
Pharmacokinetics
Most sulfonamides, including this compound, are readily absorbed orally . They are distributed throughout the body and are metabolized mainly by the liver . Excretion occurs through the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the production of essential nucleic acids, leading to a decrease in bacterial replication .
properties
IUPAC Name |
2-methylpentane-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTORGLIMFIRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






